![molecular formula C16H25N5O3S B12300741 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including piperazine, thiopyrano, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Cyclization: Formation of the thiopyrano[3,2-d]pyrimidine core through cyclization reactions.
Oxidation: Introduction of the dioxo groups via oxidation reactions.
Substitution: Functionalization of the piperazine and piperidin-3-ol groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the piperazine and piperidin-3-ol moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopyrano[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with varying functional groups.
Pyrimidine Derivatives: Compounds with the pyrimidine ring system and diverse functionalization.
Uniqueness
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H25N5O3S |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C16H25N5O3S/c22-12-3-1-7-21(11-12)15-14-13(4-2-10-25(14,23)24)18-16(19-15)20-8-5-17-6-9-20/h12,17,22H,1-11H2 |
InChI-Schlüssel |
GSVFAUOZYZZJTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2S(=O)(=O)CCC3)N4CCNCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


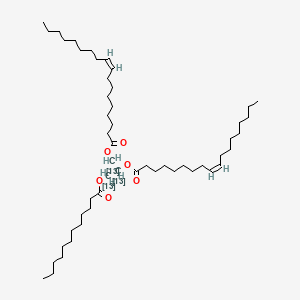
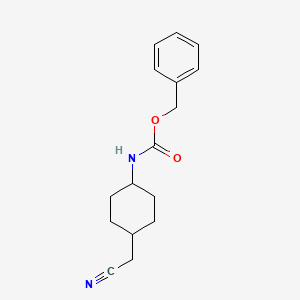
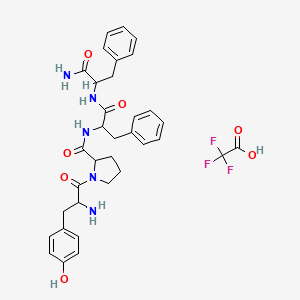
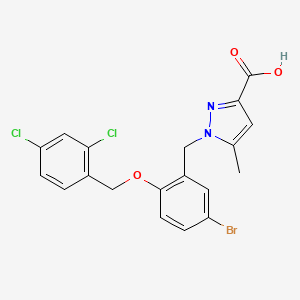
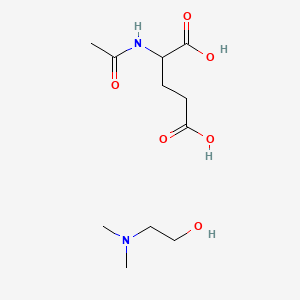
![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
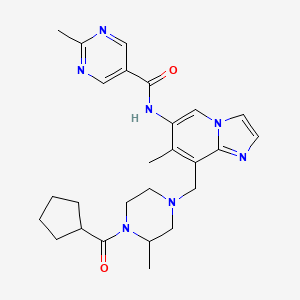

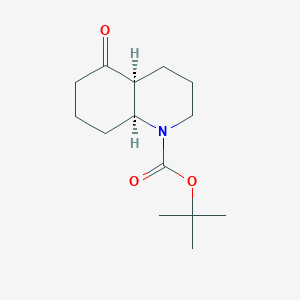
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
